molecular formula C11H13NO4 B8036049 Ethyl 2-(acetoxymethyl)nicotinate

Ethyl 2-(acetoxymethyl)nicotinate

Cat. No.: B8036049
M. Wt: 223.22 g/mol
InChI Key: RJPQSDWNTJHWAV-UHFFFAOYSA-N
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Description

Ethyl 2-(acetoxymethyl)nicotinate is an organic compound with the molecular formula C({11})H(

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(acetoxymethyl)nicotinate typically involves the esterification of nicotinic acid followed by acetoxymethylation. One common method includes:

    Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl nicotinate.

    Acetoxymethylation: Ethyl nicotinate is then treated with acetic anhydride and a base, such as pyridine, to introduce the acetoxymethyl group at the 2-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_{4})) to yield the corresponding alcohol.

    Substitution: The acetoxymethyl group can be substituted by nucleophiles under basic conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO({3}))

    Reduction: Lithium aluminum hydride (LiAlH({4}))

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K({3}))

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted nicotinates

Scientific Research Applications

Ethyl 2-(acetoxymethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to nicotinic acid.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and lipid metabolism.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

Ethyl 2-(acetoxymethyl)nicotinate can be compared with other nicotinic acid derivatives:

    Ethyl nicotinate: Lacks the acetoxymethyl group, which may result in different pharmacokinetic properties.

    Methyl nicotinate: Similar structure but with a methyl ester group instead of ethyl, affecting its solubility and reactivity.

    Nicotinic acid: The parent compound, which is more polar and less lipophilic compared to its ester derivatives.

Uniqueness: The presence of the acetoxymethyl group in this compound provides unique chemical properties, such as increased lipophilicity and potential for targeted delivery in medicinal applications.

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Nicotinic acid

Ethyl 2-(acetoxymethyl)nicotinate stands out due to its specific structural modifications, which can enhance its utility in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-(acetyloxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-15-11(14)9-5-4-6-12-10(9)7-16-8(2)13/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPQSDWNTJHWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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